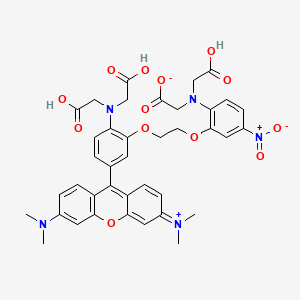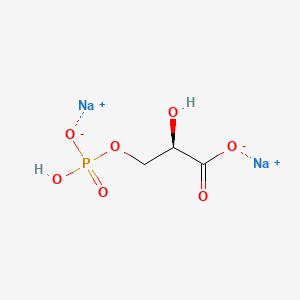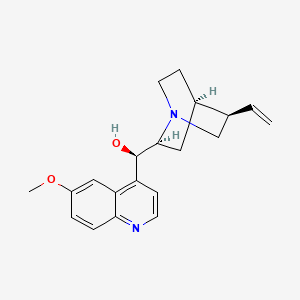
Isobutyryl fentanyl-d5 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyryl fentanyl-d5 (chlorhydrate) est un analogue isotopiquement marqué de l'isobutyryl fentanyl, un opioïde synthétique. Ce composé est principalement utilisé comme matériau de référence analytique dans la recherche médico-légale et toxicologique. Il est classé comme substance contrôlée de l'annexe I aux États-Unis en raison de son potentiel d'abus et de l'absence d'utilisation médicale acceptée .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de l'isobutyryl fentanyl-d5 (chlorhydrate) implique l'incorporation d'atomes de deutérium dans la molécule d'isobutyryl fentanyl. La voie synthétique générale comprend les étapes suivantes :
N-alkylation : Le matériau de départ, la N-phénéthyl-4-pipéridone, subit une N-alkylation avec le chlorure d'isobutyryle pour former la N-isobutyryl-4-pipéridone.
Réduction : La N-isobutyryl-4-pipéridone est ensuite réduite en amine correspondante à l'aide d'un agent réducteur tel que l'hydrure de lithium et d'aluminium.
Deuteration : L'amine est soumise à une deuteration à l'aide de gaz deutérium ou de réactifs deutérés pour incorporer des atomes de deutérium dans la molécule.
Formation de chlorhydrate : La dernière étape implique la formation du sel de chlorhydrate en faisant réagir l'amine deutérée avec de l'acide chlorhydrique
Méthodes de production industrielle
La production industrielle d'isobutyryl fentanyl-d5 (chlorhydrate) suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et le marquage isotopique du produit final. Le composé est généralement produit dans des installations spécialisées équipées pour gérer les substances contrôlées et le marquage isotopique .
Analyse Des Réactions Chimiques
Types de réactions
L'isobutyryl fentanyl-d5 (chlorhydrate) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en sa forme amine.
Substitution : Les réactions de substitution nucléophile peuvent se produire au niveau du cycle pipéridine, conduisant à la formation de différents dérivés
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.
Substitution : Des nucléophiles tels que les halogénoalcanes et les amines sont utilisés en conditions basiques
Principaux produits formés
Oxydation : Dérivés N-oxydes.
Réduction : Dérivés amines.
Substitution : Divers dérivés pipéridine substitués
Applications de la recherche scientifique
L'isobutyryl fentanyl-d5 (chlorhydrate) est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :
Chimie médico-légale : Utilisé comme étalon interne pour la quantification de l'isobutyryl fentanyl dans les échantillons biologiques à l'aide de techniques telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS).
Toxicologie : Employé dans des études toxicologiques pour comprendre le métabolisme et la pharmacocinétique de l'isobutyryl fentanyl.
Pharmacologie : Utilisé dans la recherche pharmacologique pour étudier l'affinité de liaison et l'activité des analogues du fentanyl aux récepteurs opioïdes.
Chimie analytique : Utilisé dans le développement et la validation de méthodes analytiques pour la détection et la quantification des analogues du fentanyl dans diverses matrices .
Mécanisme d'action
L'isobutyryl fentanyl-d5 (chlorhydrate) exerce ses effets en se liant aux récepteurs mu-opioïdes du système nerveux central. Cette liaison entraîne l'inhibition de l'adénylate cyclase, ce qui entraîne une diminution des niveaux intracellulaires d'AMPc. L'activation des récepteurs mu-opioïdes entraîne également l'ouverture des canaux potassiques et la fermeture des canaux calciques, ce qui réduit l'excitabilité neuronale et la libération de neurotransmetteurs. Ces actions entraînent une analgésie, une sédation et une euphorie .
Applications De Recherche Scientifique
Isobutyryl fentanyl-d5 (hydrochloride) is widely used in scientific research, particularly in the following areas:
Forensic Chemistry: Used as an internal standard for the quantification of isobutyryl fentanyl in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Toxicology: Employed in toxicological studies to understand the metabolism and pharmacokinetics of isobutyryl fentanyl.
Pharmacology: Used in pharmacological research to study the binding affinity and activity of fentanyl analogs at opioid receptors.
Analytical Chemistry: Utilized in the development and validation of analytical methods for the detection and quantification of fentanyl analogs in various matrices .
Mécanisme D'action
Isobutyryl fentanyl-d5 (hydrochloride) exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cAMP levels. The activation of mu-opioid receptors also leads to the opening of potassium channels and closing of calcium channels, which reduces neuronal excitability and neurotransmitter release. These actions result in analgesia, sedation, and euphoria .
Comparaison Avec Des Composés Similaires
L'isobutyryl fentanyl-d5 (chlorhydrate) est comparé à d'autres analogues du fentanyl, tels que :
Butyrfentanyl : Similaire en puissance, mais moins largement distribué.
Cyclopropyl fentanyl : Un autre analogue du fentanyl avec des applications similaires en recherche médico-légale et toxicologique.
Méthoxyacétyl fentanyl : Utilisé dans des applications de recherche similaires, mais diffère par sa structure chimique et sa puissance .
Liste des composés similaires
- Butyrfentanyl
- Cyclopropyl fentanyl
- Méthoxyacétyl fentanyl
- Benzyl fentanyl
- Fentanyl-d5 (chlorhydrate) .
Y a-t-il autre chose que vous aimeriez savoir sur ce composé ?
Propriétés
Formule moléculaire |
C23H31ClN2O |
|---|---|
Poids moléculaire |
392.0 g/mol |
Nom IUPAC |
2-methyl-N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C23H30N2O.ClH/c1-19(2)23(26)25(21-11-7-4-8-12-21)22-14-17-24(18-15-22)16-13-20-9-5-3-6-10-20;/h3-12,19,22H,13-18H2,1-2H3;1H/i4D,7D,8D,11D,12D; |
Clé InChI |
RAMJZGOMHMJBHA-QGDUSKDSSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C(C)C)[2H])[2H].Cl |
SMILES canonique |
CC(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1R,3S,6S,7E,11Z,13S,16R,17R,20R,21S,22R,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate](/img/structure/B10769841.png)
![(3R,10R,13S,16S,19S)-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B10769850.png)

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-[[(Z)-dec-4-enoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10769858.png)
![cyclo[N(Me)Ala-bAla-OLeu-Pro-Ile-N(Me)Val]](/img/structure/B10769888.png)

![[(1S,3R,6R,13R,16S,17S,20S,21R,22S)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate](/img/structure/B10769904.png)
![(1S,3R,6S,8R,9S,11S,12S,14R,16R)-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol](/img/structure/B10769910.png)
![(1S,2R,19R,22S,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(9-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10769911.png)

![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,4R,5S,6S)-4-[(2S,4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10769919.png)
